ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate
Description
Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative characterized by a 1-isopropyl substituent at the pyrazole ring’s nitrogen and an ethyl ester group at the 5-position. This compound belongs to a class of heterocyclic molecules widely studied for their applications in pharmaceuticals and agrochemicals due to their structural versatility and reactivity . However, commercial availability of this specific compound has been discontinued, as noted in CymitQuimica’s product catalog, likely due to shifting research priorities or synthetic challenges . Its molecular formula, inferred from analogs, is approximately C₉H₁₃BrN₂O₂, with a molecular weight of ~261.12 g/mol (exact data unavailable in provided evidence).
Properties
IUPAC Name |
ethyl 4-bromo-2-propan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-7(10)5-11-12(8)6(2)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHVTJYGEWTSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate has been investigated for its potential as a therapeutic agent due to its biological activities:
- Antimicrobial Activity: Research indicates that compounds containing the pyrazole moiety exhibit antimicrobial properties. This compound has shown promise in inhibiting various bacterial strains .
- Anticancer Properties: Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated for its effects on cancer cell lines, demonstrating potential in inducing apoptosis and inhibiting cell proliferation .
Agricultural Applications
The compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives have been explored for use as pesticides and herbicides due to their biological activity against pests and weeds .
Case Studies
This compound's biological activities can be attributed to its structural features, which allow it to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects .
- Pharmacokinetics: Studies are ongoing to assess the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to better understand its therapeutic potential .
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the nature of the target .
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning : Bromine at position 4 (target compound) vs. position 5 (e.g., 1082828-31-6) alters electronic properties and reactivity, influencing cross-coupling efficiency in Suzuki reactions .
- Ester Position : Ester groups at positions 3, 4, or 5 affect metabolic stability and hydrolysis rates .
Physicochemical Properties
- Molecular Weight and Polarity : The isopropyl group increases molecular weight (~261 g/mol) compared to methyl analogs (~233 g/mol) . This also reduces polarity, impacting solubility in polar solvents.
- Thermal Stability : Bromine substituents generally enhance thermal stability, but bulky groups like isopropyl may lower melting points due to disrupted crystal packing .
Biological Activity
Ethyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with significant potential in medicinal chemistry. This article focuses on its biological activities, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 247.09 g/mol. The compound features key substituents:
- Bromine atom at the 4-position
- Isopropyl group at the 1-position
- Ethyl ester group at the 5-position
These structural features contribute to its unique chemical properties and biological activities.
The biological activity of this compound is mediated through its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazole ring are crucial for binding to these targets, leading to various biological effects. The compound has been investigated for its ability to inhibit pathways involved in cancer cell proliferation and microbial growth .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antimicrobial agents. The minimum inhibitory concentration (MIC) values suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition zones indicating its capacity to prevent bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Notable findings include:
- IC50 values indicating cytotoxicity against cancer cells, with some studies reporting values as low as 0.74 mg/mL for HepG2 cells .
- Mechanistic studies suggest that the compound induces apoptosis in cancer cells, likely through the activation of specific signaling pathways .
Research Findings and Case Studies
A summary of relevant research findings is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
